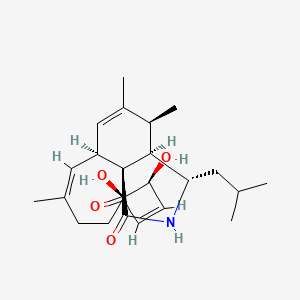

![molecular formula C19H14N2O7S B1237390 (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

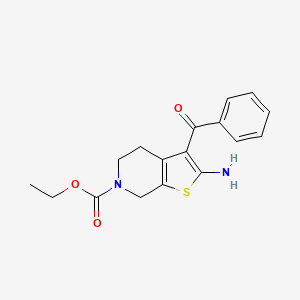

Ubiquitin Isopeptidase Inhibitor I, also known as G5, is a cell-permeable cross-conjugated alpha,beta-unsaturated dienone compound. It is primarily used as a protease inhibitor, specifically targeting ubiquitin isopeptidase activity. This compound is known for its ability to induce caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ubiquitin Isopeptidase Inhibitor I is synthesized through a series of chemical reactions involving the formation of a cross-conjugated alpha,beta-unsaturated dienone structure. The key steps include the condensation of 3,5-bis((4-nitrophenyl)methylene)-1,1-dioxide with tetrahydro-4H-thiopyran-4-one. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) in a 1:3 ratio .

Industrial Production Methods: The industrial production of Ubiquitin Isopeptidase Inhibitor I follows similar synthetic routes but on a larger scale. The compound is purified to achieve a purity of over 97% and is stored at +4°C to maintain stability. For maximum solubility, it is recommended to dissolve the compound in DMSO and then dilute it with an aqueous buffer of choice .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ubiquitin-Isopeptidase-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Ubiquitin-Isopeptidase-Inhibitor I .

Wissenschaftliche Forschungsanwendungen

Ubiquitin-Isopeptidase-Inhibitor I hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der Proteaseinhibition und die Auswirkungen von α,β-ungesättigten Dienonstrukturen zu untersuchen.

Biologie: Die Verbindung wird in Zellstudien eingesetzt, um die Rolle der Ubiquitin-Isopeptidase beim Proteinabbau und den zellulären Signalwegen zu untersuchen.

5. Wirkmechanismus

Ubiquitin-Isopeptidase-Inhibitor I übt seine Wirkungen aus, indem er selektiv die Ubiquitin-Isopeptidase-Aktivität hemmt. Diese Hemmung führt zur Akkumulation von ubiquitinierten Proteinen, die dann durch das Proteasom abgebaut werden. Die Verbindung induziert die Caspase-Aktivierung und Apoptose über einen Apoptosom-unabhängigen mitochondrialen Weg. Die zelluläre Expression von Bax und Bak ist für die G5-aktivierte Apoptose essentiell, während Bcl-2 Zellen vor der Wirkung von G5 zu schützen scheint .

Ähnliche Verbindungen:

Ubiquitin-Isopeptidase-Inhibitor II (F6): Zeigt ähnliche pharmakologische Wirkungen, soll aber weniger potent sein als Ubiquitin-Isopeptidase-Inhibitor I.

Andere Proteaseinhibitoren: Verschiedene andere Proteaseinhibitoren zielen auf verschiedene Proteasen ab und haben unterschiedliche Wirkmechanismen.

Einzigartigkeit: Ubiquitin-Isopeptidase-Inhibitor I ist einzigartig aufgrund seiner spezifischen Hemmung der Ubiquitin-Isopeptidase-Aktivität und seiner Fähigkeit, die Apoptose über einen Apoptosom-unabhängigen Weg zu induzieren. Dies macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Ubiquitin Isopeptidase Inhibitor I exerts its effects by selectively inhibiting ubiquitin isopeptidase activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The compound induces caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway. The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Vergleich Mit ähnlichen Verbindungen

Ubiquitin Isopeptidase Inhibitor II (F6): Exhibits similar pharmacological effects but is reported to be less potent than Ubiquitin Isopeptidase Inhibitor I.

Other Protease Inhibitors: Various other protease inhibitors target different proteases and have distinct mechanisms of action.

Uniqueness: Ubiquitin Isopeptidase Inhibitor I is unique due to its specific inhibition of ubiquitin isopeptidase activity and its ability to induce apoptosis via an apoptosome-independent pathway. This makes it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

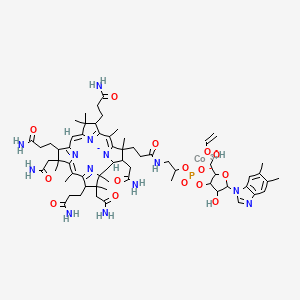

Molekularformel |

C19H14N2O7S |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one |

InChI |

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9-,16-10- |

InChI-Schlüssel |

SSAMIOWVUGBIJK-VULZFCBJSA-N |

Isomerische SMILES |

C\1S(=O)(=O)C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C\C3=CC=C(C=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O |

Synonyme |

NSC 144303 NSC-144303 NSC144303 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)

![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)